REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+:12]([O-])([OH:14])=[O:13].S(=O)(=O)(O)O>>[N+:12]([C:7]1[CH:6]=[CH:5][C:4]([CH2:3][CH2:2][C:1]([OH:11])=[O:10])=[CH:9][CH:8]=1)([O-:14])=[O:13]
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Name
|
|
Quantity
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361 g
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Type
|
reactant
|
Smiles
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C(CCC1=CC=CC=C1)(=O)O
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Name
|
|
Quantity
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241 g
|
Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
546 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
ice
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Quantity
|
3 L
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Type
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solvent
|
Smiles
|
|
Type
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CUSTOM
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Details
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with good stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 2-liter, 3-necked, round-bottomed flask equipped with mechanical stirrer
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Type
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ADDITION
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Details
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thermometer, and addition funnel
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Type
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TEMPERATURE
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Details
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was warmed to 50°
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Type
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TEMPERATURE
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Details
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to maintain it in a liquid state
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Type
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ADDITION
|
Details
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To the warm liquid was added slowly dropwise over a 4 hour period
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Duration
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4 h
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Type
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CUSTOM
|
Details
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The reaction is very exothermic so that a water cooling bath
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Type
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ADDITION
|
Details
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was added occasionally
|
Type
|
CUSTOM
|
Details
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at 50° C
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Type
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STIRRING
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Details
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The very thick reaction mixture was stirred for an additional 2 hours
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Duration
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2 h
|
Type
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FILTRATION
|
Details
|
The solid was collected by filtration
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Type
|
WASH
|
Details
|
washed repeatedly with a total of 6 liters of water
|
Type
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CUSTOM
|
Details
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After air drying
|
Type
|
CUSTOM
|
Details
|
the entire sample was recrystallized from 800 ml of acetone
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Type
|
CUSTOM
|
Details
|
giving a first crop of 150.4 g mp. 162°-164° C.
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CCC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |